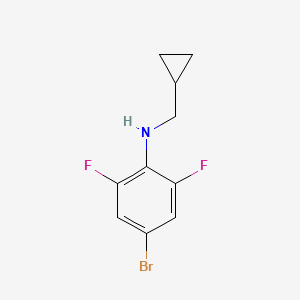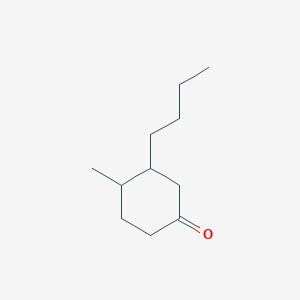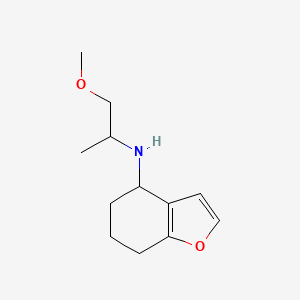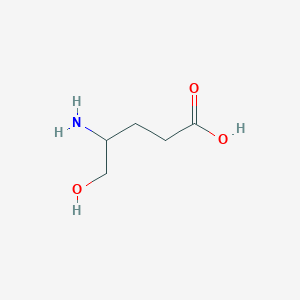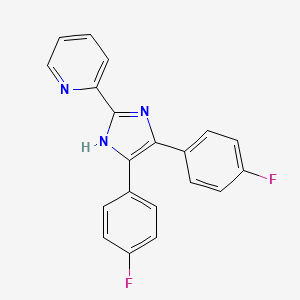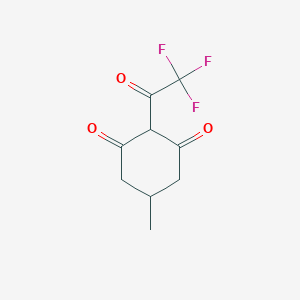
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C9H9F3O3 It is a derivative of cyclohexane-1,3-dione, featuring a trifluoroacetyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoroacetylating agent to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different cyclohexane derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in the synthesis of various derivatives. Additionally, the compound’s ability to form enolates makes it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione: This compound features two trifluoroacetyl groups and is used in similar applications.
5-(Trifluoromethyl)cyclohexane-1,2,3-trione: Another trifluoromethylated cyclohexane derivative with distinct reactivity and applications
Uniqueness
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione is unique due to the presence of both a methyl and a trifluoroacetyl group, which imparts distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H9F3O3 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
5-methyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H9F3O3/c1-4-2-5(13)7(6(14)3-4)8(15)9(10,11)12/h4,7H,2-3H2,1H3 |
Clave InChI |
SGRRYXLZRBDFFO-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(C(=O)C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


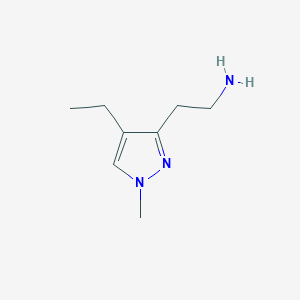
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)

